(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride
Description
(αR)-α-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride is a chiral aromatic compound characterized by a benzenepropanoic acid backbone substituted with an aminomethyl group at the α-position (first carbon of the propanoic acid chain) in the R-configuration. The methyl ester of the carboxylic acid and the hydrochloride salt of the amine enhance its stability and solubility.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl (2R)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
LDJFZHXXSXJPDR-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)CN.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of the Amino Alcohol Precursor
A key intermediate in the synthesis of (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride is (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride. This intermediate is typically prepared by catalytic hydrogenation of a nitro-substituted precursor:
- A mixture of (R)-2-[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol monohydrochloride is reacted with methanol and Raney Nickel catalyst under hydrogen pressure (60 psi) for 6 hours.
- The reaction mixture is filtered, concentrated under vacuum, and then crystallized from isopropanol and toluene at controlled temperatures to yield the amino alcohol hydrochloride salt with 86.1% yield and purity >99% by HPLC.
This step is critical to obtain the chiral amine intermediate with high enantiomeric purity.
Esterification to Form the Methyl Ester Hydrochloride
The conversion of the amino acid or amino alcohol to the methyl ester hydrochloride is commonly achieved by esterification of the carboxylic acid group. Several methods have been reported:
Sulfuric Acid-Catalyzed Esterification (Conventional Method)
- The amino acid is heated with methanol in the presence of sulfuric acid as a catalyst.
- This method is classical but suffers from low yields and requires careful control of reaction conditions.
Improved Esterification with Continuous Alcohol Addition and Distillation
- A modification involves adding the major portion of alcohol continuously while distilling off an equal amount, improving yields but increasing alcohol consumption and cost.
Trimethylchlorosilane (TMSCl) and Methanol Method (Preferred Modern Method)
- Amino acids are reacted at room temperature with methanol in the presence of trimethylchlorosilane (TMSCl).
- This method avoids harsh conditions, provides good to excellent yields (often >90%), and is operationally simple.
- The reaction proceeds under mild conditions without the need for reflux or continuous acid gas bubbling.
- The amino acid methyl ester hydrochloride precipitates directly from the reaction mixture and is isolated by filtration.
$$
\text{Amino acid} + \text{TMSCl} + \text{MeOH} \rightarrow \text{Amino acid methyl ester hydrochloride}
$$
- Amino acid (0.1 mol), TMSCl (0.2 mol), methanol (100 mL)
- Stirring at room temperature for 12–24 hours depending on substrate solubility
- Isolation by rotary evaporation and crystallization
Reduction and Amination Steps
In some synthetic routes, the amino group is introduced via reduction of nitro precursors using zinc powder in aqueous ammonium chloride solution, followed by pH adjustment and crystallization to isolate the amine hydrochloride salt with high yield (93%) and purity (99.91%).
Comparative Data Table of Esterification Methods
| Method | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sulfuric Acid-Catalyzed Esterification | Heating amino acid with MeOH and H2SO4 | ~60-70 | Moderate | Simple reagents | Low yield, harsh conditions |
| Continuous Alcohol Addition & Distillation | Alcohol fed while distilling off | Improved over sulfuric acid | High | Higher yield than basic method | High alcohol consumption, costly |
| TMSCl/Methanol Esterification | Room temp, 12-24h, TMSCl + MeOH | 62-98 | >99 | Mild conditions, easy workup | Requires TMSCl reagent |
Experimental Details (From TMSCl/Methanol Method)
- Amino acid (0.1 mol) is placed in a round-bottom flask.
- Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly with stirring.
- Methanol (100 mL) is added, and the mixture is stirred at room temperature.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is concentrated under reduced pressure.
- The amino acid methyl ester hydrochloride precipitates and is isolated by filtration.
- Characterization includes 1H-NMR, 13C-NMR, and ESI-MS to confirm structure and purity.
Notes on Stereochemistry and Purity
- The methods described maintain the stereochemistry of the alpha carbon (R configuration) with minimal racemization.
- High purity (>99%) is achievable with proper crystallization and purification steps.
- The choice of method depends on substrate sensitivity, scale, and available reagents.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Findings :
- Increasing aliphatic chain length correlates with higher molecular weight and altered physical states (e.g., 11-Aminoundecanoic derivative is a syrup vs. crystalline shorter-chain analogs) .
Esmolol Hydrochloride (Aromatic Analog)
Esmolol Hydrochloride (USP 35–NF 30), a β₁-selective adrenergic blocker, shares the benzenepropanoic acid methyl ester backbone but differs in substitution: it features a 4-[2-hydroxy-3-(isopropylamino)propoxy] group at the para position of the benzene ring .
Key Findings :
- Esmolol’s hydroxy-isopropylamino propoxy group enables β-blockade activity, absent in the target compound.
- The target’s α-aminomethyl group may favor interactions with aminergic receptors or transporters, but its racemic absence in Esmolol highlights divergent stereochemical impacts .
Structural and Functional Implications
- Aromatic vs. Aliphatic Systems : The target compound’s benzene ring enhances lipophilicity and binding affinity to aromatic-rich biological targets compared to aliphatic analogs .
- Substituent Effects: The α-aminomethyl group’s stereospecificity (R-configuration) could influence chiral recognition in biological systems, unlike Esmolol’s racemic mixture .
- Synthetic Yields : Aliphatic analogs show higher yields (80.5–91%) than typical aromatic syntheses, suggesting challenges in scaling the target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride?
- Methodological Answer : The synthesis typically involves esterification of the carboxylic acid precursor using methanol under acidic catalysis, followed by hydrochlorination. Protection of the aminomethyl group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups is critical to prevent side reactions. Deprotection is achieved via hydrogenolysis (for Bn) or trifluoroacetic acid (for Boc). Reaction monitoring via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Refer to GHS-compliant safety protocols:
- Inhalation : Work in a fume hood; use NIOSH-certified respirators if airborne exposure is possible.
- Skin/Eye Contact : Wear nitrile gloves and goggles; rinse affected areas with water for 15 minutes.
- Storage : Keep in a desiccator at 2–8°C, away from oxidizers and moisture. Emergency spill protocols recommend inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Q. Which analytical techniques are validated for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30). Retention time ~8.2 minutes .
- FTIR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and hydrochloride (N–H stretch at 2500–3000 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d6) shows methoxy singlet (~δ 3.7 ppm) and benzenepropanoic backbone multiplet (~δ 7.2–7.4 ppm) .
Advanced Research Questions
Q. How can stereochemical purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers.
- Asymmetric Catalysis : Use (R)-BINAP ligands in palladium-catalyzed amination to enhance enantiomeric excess (ee >98%) .
- Circular Dichroism (CD) : Validate optical activity at 220 nm (positive Cotton effect for R-configuration) .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4 PBS).
- Metabolite Interference Testing : Pre-treat samples with liver microsomes to identify active/inactive metabolites.
- Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate IC50/EC50 values, minimizing batch variability .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Kinetic Studies : Conduct accelerated degradation tests at pH 2–9 (HCl/NaOH buffers, 40°C). Monitor via HPLC:
- Stable : pH 4–6 (degradation <5% over 72 hours).
- Unstable : pH >8 (ester hydrolysis to carboxylic acid; degradation >20% in 24 hours) .
- Arrhenius Modeling : Calculate activation energy (Ea) to predict shelf-life under storage conditions .
Q. What computational methods predict interaction mechanisms with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with AMPK (PDB: 4CFE) to identify binding poses; prioritize hydrogen bonds with Ser108 and hydrophobic interactions with Phe100 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-receptor complexes .
Data Contradiction Analysis
Q. How to address discrepancies in reported HPLC retention times?
- Methodological Answer :
- Column Batch Variability : Test 3 different C18 column lots; normalize retention times using internal standards (e.g., methyl benzoate).
- Mobile Phase pH Adjustment : Add 0.1% formic acid to reduce peak tailing and improve reproducibility .
Q. Why do NMR spectra vary between synthetic batches?
- Methodological Answer :
- Solvent Impurities : Use deuterated solvents with <0.03% H2O (e.g., DMSO-d6 stored over molecular sieves).
- Dynamic Effects : Record spectra at 25°C to minimize temperature-dependent shifts in aminomethyl proton signals (~δ 2.9 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
